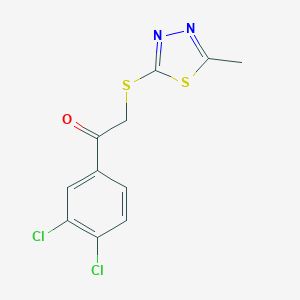

1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone

Description

1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is a synthetic organic compound featuring a dichlorophenyl group linked to a ketone moiety and a 5-methyl-1,3,4-thiadiazole-2-thio substituent.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS2/c1-6-14-15-11(18-6)17-5-10(16)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXSNKALGNISFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiadiazole ring.

Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate ethanone derivative under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized thiadiazole derivatives demonstrated notable antifungal effects against various strains by inhibiting ergosterol biosynthesis through interaction with the enzyme 14-α-sterol demethylase .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds derived from 1,3,4-thiadiazole showed cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The most active compounds achieved IC50 values as low as 0.28 μg/mL against MCF-7 cells . Structure-activity relationship studies suggest that the substituents on the thiadiazole ring significantly influence the cytotoxic activity .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives have been explored as potential pesticides due to their biocidal properties. The incorporation of a thiadiazole moiety has been linked to enhanced antifungal activity in agricultural settings. Compounds have shown effectiveness against fungal pathogens affecting crops, making them candidates for developing new agricultural fungicides .

Material Science

Polymer Chemistry

The unique chemical structure of 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone allows it to be used as a building block in polymer synthesis. Its mesoionic nature contributes to the formation of polymers with desirable electronic properties. This characteristic is particularly useful in developing materials for electronic applications such as sensors and conductive films .

Case Study 1: Antifungal Activity

A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antifungal activity using ergosterol quantification assays. The results indicated that certain compounds effectively inhibited fungal growth by disrupting ergosterol biosynthesis pathways. This study underscores the potential for developing new antifungal agents based on thiadiazole scaffolds .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a range of this compound derivatives were tested against various cancer cell lines. The findings revealed that modifications to the thiadiazole structure could enhance cytotoxicity significantly. The most promising compounds were further analyzed for their mechanisms of action through docking studies with tubulin .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

Interacting with Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Modulating Gene Expression: It can influence the expression of genes involved in various biological functions, thereby altering cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents or heterocyclic systems:

Physical and Spectral Properties

- Melting Points: Target compound: Not reported in evidence, but analogues range from 200°C (4-hydroxyphenyl) to 437 K (4-chlorophenyl) .

- Crystallography: The 4-chlorophenyl analogue crystallizes in a monoclinic system (a = 14.102 Å, Z = 4) with poor R values due to crystal quality .

- Spectroscopy :

Key Differences and Trends

Heterocycle Choice: Thiadiazole derivatives (e.g., target compound) may exhibit better metabolic stability than benzimidazole analogues .

Bioactivity :

- Adamantyl-thiadiazole hybrids show promise in enzyme inhibition, suggesting the target compound could be explored for similar therapeutic roles .

Synthetic Feasibility :

- The 4-hydroxyphenyl analogue’s 70% yield indicates efficient synthesis, whereas adamantyl derivatives require specialized catalysts (e.g., Pd) .

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Overview

- Chemical Name: this compound

- Molecular Formula: C11H9Cl2N3OS

- Molecular Weight: 304.18 g/mol

Antimicrobial Activity

-

Mechanism of Action:

The thiadiazole moiety is known for its ability to interact with various biological targets. Compounds containing this structure have shown significant antimicrobial properties against a range of pathogens. -

In Vitro Studies:

- A study evaluated the antimicrobial activity of various thiadiazole derivatives against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced antibacterial activity compared to non-chlorinated counterparts .

- The minimum inhibitory concentration (MIC) values for several derivatives were reported as follows:

Compound MIC (µg/mL) Target Pathogen 1-(3,4-Dichlorophenyl)-2-thioethanone 25 S. aureus 5-Methyl-1,3,4-thiadiazole 30 E. coli Other Thiadiazole Derivatives Varies C. albicans

Anticancer Activity

-

Cell Line Studies:

- The anticancer potential of the compound was assessed using various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated notable cytotoxic effects with IC50 values indicating effectiveness at low concentrations .

- Specifically, derivatives with the 5-methyl group showed improved selectivity and potency against MCF-7 cells with an IC50 value of approximately 0.28 µg/mL .

- Mechanisms of Action:

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole ring can significantly influence biological activity:

- Chlorination: Introduction of chlorine atoms on the phenyl ring enhances both antimicrobial and anticancer activities.

- Substituent Effects: The presence of methyl groups on the thiadiazole ring has been correlated with increased lipophilicity and improved cell membrane permeability, leading to enhanced bioactivity .

Case Studies

Several studies have highlighted the promising nature of thiadiazole derivatives:

- In a comparative study involving various synthesized compounds, those containing both chlorinated phenyl groups and thiadiazole rings exhibited superior antibacterial efficacy against resistant strains of bacteria .

- Another study focused on glucoside-derived thiadiazoles reported enhanced antifungal activity against Phytophthora infestans, suggesting potential agricultural applications as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.